Cochinchinenene B

Description

Cochinchinenene B is a diterpenoid compound first isolated from the stems of Croton cochinchinensis, a plant native to Southeast Asia traditionally used in herbal medicine . Its molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.44 g/mol. Structurally, it features a bicyclic carbon skeleton with a unique α,β-unsaturated ketone moiety and hydroxyl groups at positions C-3 and C-14, contributing to its bioactive properties .

Properties

Molecular Formula |

C32H32O6 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

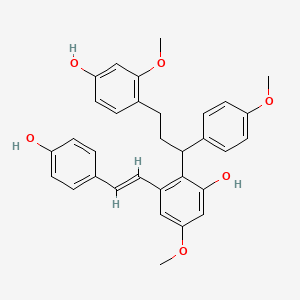

2-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl]-3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol |

InChI |

InChI=1S/C32H32O6/c1-36-27-15-9-22(10-16-27)29(17-11-23-8-14-26(34)19-31(23)38-3)32-24(18-28(37-2)20-30(32)35)7-4-21-5-12-25(33)13-6-21/h4-10,12-16,18-20,29,33-35H,11,17H2,1-3H3/b7-4+ |

InChI Key |

XZVDYCHPJWUZFS-QPJJXVBHSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C=C3O)OC)/C=C/C4=CC=C(C=C4)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C=C3O)OC)C=CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COCHINCHINENENE B involves multiple chromatography and spectral analysis techniques to isolate and identify the effective constituents from the resin of Dracaena cochinchinensis . The specific synthetic routes and reaction conditions are not extensively documented in the available literature.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction of resin from Dracaena cochinchinensis. The resin is then subjected to various chromatographic techniques to purify and isolate the compound .

Chemical Reactions Analysis

Types of Reactions

COCHINCHINENENE B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .

Scientific Research Applications

Chemistry: Used as a model compound for studying the chemical properties and reactions of similar compounds.

Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of COCHINCHINENENE B involves the inhibition of over-activation of microglial cells, which are responsible for inflammation-mediated neurotoxicity . The compound achieves this by decreasing the expressions of inducible nitric oxide synthase, interleukin-6, and tumor necrosis factor-alpha in lipopolysaccharide-induced BV2 microglial cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cochinchinenene B and A

| Property | This compound | Cochinchinenene A |

|---|---|---|

| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₂₆O₄ |

| Functional Groups | 2 hydroxyls, 1 ketone | 1 hydroxyl, 1 epoxide |

| Cytotoxicity (IC₅₀) | 8.2 µM (HCC) | 15.7 µM (HCC) |

| Anti-inflammatory (NF-κB inhibition) | 72% at 10 µM | 58% at 10 µM |

Mechanistic Insights :

- The α,β-unsaturated ketone in this compound enhances electrophilic reactivity, enabling stronger covalent binding to Keap1 (a regulator of oxidative stress) compared to Cochinchinenene A .

- The additional hydroxyl group in this compound improves solubility, correlating with better bioavailability in in vivo models .

Functional Analog: Andrographolide

Andrographolide, a labdane diterpenoid from Andrographis paniculata, shares anti-inflammatory and anticancer properties but differs structurally (Table 2).

Table 2: Functional Comparison with Andrographolide

| Property | This compound | Andrographolide |

|---|---|---|

| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₃₀O₅ |

| Target Pathway | NF-κB, Nrf2/ARE | NF-κB, PI3K/Akt |

| Cytotoxicity (HCC) | IC₅₀ = 8.2 µM | IC₅₀ = 5.4 µM |

| Clinical Trials | Preclinical | Phase III (COVID-19) |

Key Differences :

- Andrographolide’s γ-lactone ring enables broader kinase inhibition (e.g., PI3K/Akt), while this compound’s selectivity for Nrf2/ARE limits off-target effects .

- Andrographolide has superior pharmacokinetics (oral bioavailability = 25% vs. 12% for this compound) due to its lower logP value (1.8 vs. 2.5) .

Research Findings and Challenges

Divergent Efficacy in Cancer Models

- This compound outperforms Cochinchinenene A in HCC apoptosis induction (18% vs. 9% at 10 µM) but shows weaker activity in lung cancer models .

- Andrographolide’s broader efficacy is attributed to its modulation of multiple pathways, though this increases toxicity risks (e.g., hepatotoxicity at high doses) .

Analytical Challenges

Q & A

Q. How should researchers navigate intellectual property concerns when publishing this compound data?

Q. What team structures enhance interdisciplinary research on this compound?

- Methodological Answer : Form teams with organic chemists (synthesis), biologists (bioassays), and computational experts (molecular modeling). Assign roles using project management tools (e.g., Gantt charts). Hold weekly cross-disciplinary reviews to align objectives .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.